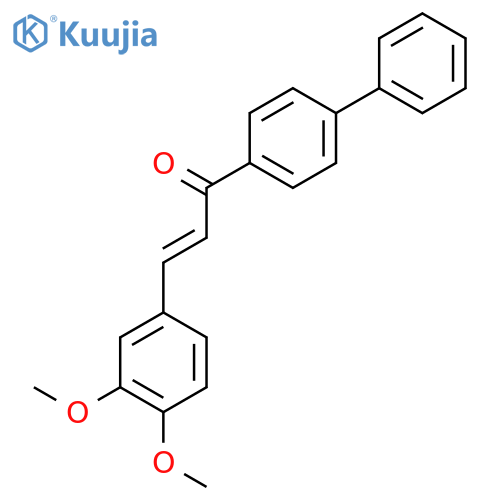

Cas no 1629233-18-6 ((E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

- (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

- (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

-

- MDL: MFCD00510451

- インチ: 1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-8+

- InChIKey: NYGOSCWEGSOKNR-RIYZIHGNSA-N

- ほほえんだ: O(C)C1=C(C=CC(/C=C/C(C2C=CC(=CC=2)C2C=CC=CC=2)=O)=C1)OC

計算された属性

- せいみつぶんしりょう: 344.141

- どういたいしつりょう: 344.141

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 35.5

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422045-5 g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

1629233-18-6 | 5g |

€658.70 | 2023-04-24 | ||

| abcr | AB422045-25 g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

1629233-18-6 | 25g |

€1169.90 | 2023-04-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194519-2g |

(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

1629233-18-6 | 98% | 2g |

¥5992 | 2023-04-15 | |

| A2B Chem LLC | AJ25731-1g |

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

1629233-18-6 | 95+% | 1g |

$628.00 | 2024-04-20 | |

| abcr | AB422045-1g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one; . |

1629233-18-6 | 1g |

€339.20 | 2025-02-16 | ||

| abcr | AB422045-10g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one; . |

1629233-18-6 | 10g |

€786.50 | 2025-02-16 | ||

| A2B Chem LLC | AJ25731-50g |

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

1629233-18-6 | 95+% | 50g |

$2855.00 | 2024-04-20 | |

| abcr | AB422045-10 g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

1629233-18-6 | 10g |

€786.50 | 2023-04-24 | ||

| abcr | AB422045-1 g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

1629233-18-6 | 1g |

€339.20 | 2023-04-24 | ||

| abcr | AB422045-5g |

(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one; . |

1629233-18-6 | 5g |

€658.70 | 2025-02-16 |

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 関連文献

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oneに関する追加情報

Chemical Profile: (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Introduction to (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

The compound (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one with CAS No. 1629233-18-6 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is notable for its unique structural features and its potential applications in drug discovery and advanced materials. The molecule consists of a conjugated enone system with two aromatic rings substituted with methoxy groups, making it a versatile platform for further chemical modifications and functionalization.

Structural Analysis and Synthesis

The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled the efficient construction of this compound through strategies such as the Claisen-Schmidt condensation and subsequent stereo-selective oxidation. The molecule's structure is characterized by an α,β-unsaturated ketone group, which is flanked by two aromatic substituents: a dimethoxy-substituted phenyl group at the 3-position and a biaryl phenyl group at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule.

Chemical Properties and Reactivity

From a chemical standpoint, (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits interesting reactivity due to its conjugated system. The enone moiety is highly reactive towards nucleophilic addition reactions, making it a valuable precursor in organic synthesis. Recent studies have demonstrated its utility in the construction of bioactive molecules through Michael addition reactions and other conjugate additions. Furthermore, the dimethoxy substitution on the aromatic ring contributes to increased electron-donating effects, which can modulate the reactivity of the enone system.

Applications in Drug Discovery

The compound has shown promise in preclinical studies as a potential lead molecule for drug development. Its structure resembles certain natural products with known bioactivity, suggesting that it may possess similar pharmacological properties. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, studies have explored its role as a modulator of cellular signaling pathways, particularly those involving protein kinases.

Materials Science and Photonic Applications

Beyond pharmacology, (E)-3-(3,4-Dimethoxyphenyl)-1-(4 phen yl phen yl) prop 2 en 1 one has found applications in materials science. Its extended conjugation system makes it an attractive candidate for use in organic electronics and photonics. Researchers have investigated its potential as a chromophore in dye-sensitized solar cells (DSSCs), where it demonstrates efficient light absorption and charge transfer properties. The molecule's stability under ambient conditions further enhances its suitability for such applications.

Conclusion and Future Directions

In conclusion, (E)-3-(3,4-Dimethoxy phen yl) 1 (4 phen yl phen yl) prop 2 en one, CAS No. 16292 75, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure offers manifold opportunities for both fundamental research and applied development across diverse scientific disciplines. As ongoing studies continue to uncover new facets of this compound's properties and applications, it is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

1629233-18-6 ((E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one) 関連製品

- 921797-92-4(3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)

- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)

- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

- 32811-40-8((E)-Coniferol)

- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)

- 57479-71-7(Benzoic acid, 4-chloro-2-(phenylmethoxy)-)

- 1030937-65-5(1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)

- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)